molecular formula C10H10N2S B13118803 3-Ethylquinoxaline-2-thiol CAS No. 658686-30-7

3-Ethylquinoxaline-2-thiol

Cat. No.: B13118803
CAS No.: 658686-30-7
M. Wt: 190.27 g/mol
InChI Key: BUNKFDQPEVOEKX-UHFFFAOYSA-N
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Description

3-Ethylquinoxaline-2-thiol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds with a fused benzene and pyrazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoxaline-2-thiol typically involves the condensation of 1,2-diaminobenzene with an appropriate thiol-containing reagent. One common method is the reaction of 1,2-diaminobenzene with ethyl thioglycolate under acidic conditions to yield this compound . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry approaches to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylquinoxaline-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethylquinoxaline-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Used in the development of dyes, fluorescent materials, and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Ethylquinoxaline-2-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 3-Ethylquinoxaline-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group and thiol functionality make it a versatile intermediate for further chemical modifications and applications .

Properties

CAS No.

658686-30-7

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

3-ethyl-1H-quinoxaline-2-thione

InChI

InChI=1S/C10H10N2S/c1-2-7-10(13)12-9-6-4-3-5-8(9)11-7/h3-6H,2H2,1H3,(H,12,13)

InChI Key

BUNKFDQPEVOEKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2NC1=S

Origin of Product

United States

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